molecular formula C10H16N4O B13621057 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide

2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide

Cat. No.: B13621057
M. Wt: 208.26 g/mol
InChI Key: HZATWEXEDZSWHB-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide is a compound that features both cyclopropylamino and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an appropriate imidazole precursor with a cyclopropylamine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various alkylated imidazole products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the cyclopropylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid
  • 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanol
  • 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butyl chloride

Uniqueness

2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide is unique due to the presence of both cyclopropylamino and imidazole functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for various applications .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-(cyclopropylamino)-4-imidazol-1-ylbutanamide

InChI

InChI=1S/C10H16N4O/c11-10(15)9(13-8-1-2-8)3-5-14-6-4-12-7-14/h4,6-9,13H,1-3,5H2,(H2,11,15)

InChI Key

HZATWEXEDZSWHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CCN2C=CN=C2)C(=O)N

Origin of Product

United States

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